2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole
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Overview
Description
2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a tetrazole ring via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-bromophenylhydrazine with sodium azide in the presence of a suitable catalyst.
S-Alkylation: The tetrazole derivative is then subjected to S-alkylation using a benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl bridge, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the specific functional groups reduced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features and potential biological activities.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole would depend on its specific biological target. Generally, compounds with benzimidazole and tetrazole moieties can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfanyl bridge may also play a role in binding to metal ions or other cofactors, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(4-chlorophenyl)-1H-benzimidazole share a similar core structure but differ in their substituents.
Tetrazole Derivatives: Compounds such as 5-(4-bromophenyl)-1H-tetrazole are structurally similar but lack the benzimidazole moiety.
Uniqueness
2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole is unique due to the combination of benzimidazole and tetrazole rings linked by a sulfanyl bridge. This unique structure may confer distinct biological activities and chemical properties not observed in simpler analogs.
Properties
IUPAC Name |
2-[[1-(4-bromophenyl)tetrazol-5-yl]methylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN6S/c16-10-5-7-11(8-6-10)22-14(19-20-21-22)9-23-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFGYNHWLJDZMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=NN=NN3C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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